molecular formula C15H8Cl3N3OS B12476599 3,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

3,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B12476599
M. Wt: 384.7 g/mol
InChI Key: WOIISCXWWZQJSC-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of dichloro substituents on the benzamide ring and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzamides.

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the benzamide and thiadiazole moieties.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar benzamide derivatives and contributes to its specific applications and mechanism of action .

Properties

Molecular Formula

C15H8Cl3N3OS

Molecular Weight

384.7 g/mol

IUPAC Name

3,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C15H8Cl3N3OS/c16-10-4-2-1-3-9(10)14-20-21-15(23-14)19-13(22)8-5-6-11(17)12(18)7-8/h1-7H,(H,19,21,22)

InChI Key

WOIISCXWWZQJSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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